![molecular formula C14H14FNO B2727288 2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol CAS No. 1232809-63-0](/img/structure/B2727288.png)
2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C14H14FNO and a molecular weight of 231.27 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H14FNO . This indicates that the compound contains 14 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 231.27 . It’s a solid in its physical form . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Cross-Coupling of Remote meta-C–H Bonds Directed by a U-Shaped Template : This study developed a method for meta-C–H arylation and methylation of phenolic derivatives using a unique template, crucial for cross-coupling C–H bonds with organoborons. This demonstrates the potential of phenolic derivatives in complex organic syntheses (Wan et al., 2013).
Fluorescent Chemosensors for H+ and Zn(II) : This research explored the optical properties of polyamino-phenolic ligands in detecting H+ and Zn(II) ions. The findings are significant for designing efficient fluorescent chemosensors, highlighting the applicability of phenolic compounds in sensing technology (Ambrosi et al., 2009).
Radical Scavenging Activity of Phenol : The study investigated the radical scavenging activity of various phenol derivatives. This research is crucial for understanding the antioxidative properties of phenolic compounds, which can be applied in various fields including food science and medicine (Al‐Sehemi & Irfan, 2017).
Fluorinated o-Aminophenol Derivatives for Intracellular pH Measurement : This paper discusses the development of pH-sensitive probes based on modified 2-aminophenol groups, emphasizing the role of phenolic derivatives in biological and chemical sensing applications (Rhee, Levy, & London, 1995).
Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol : This review covers the use of a particular fluorophoric platform, 4-Methyl-2,6-diformylphenol, for the development of chemosensors detecting various analytes. It underscores the adaptability of phenolic derivatives in the creation of sensitive and selective sensors (Roy, 2021).
Mechanism of Action
Safety and Hazards
The compound “2-{[(3-Fluoro-2-methylphenyl)amino]methyl}phenol” is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-[(3-fluoro-2-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSTXJNCXOMXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

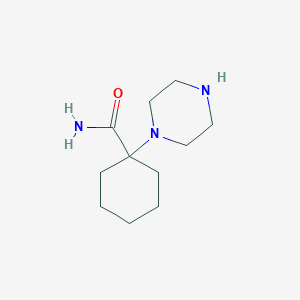
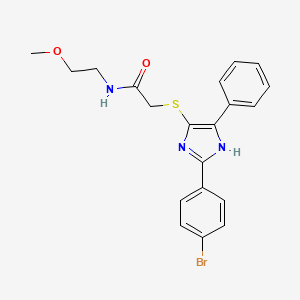
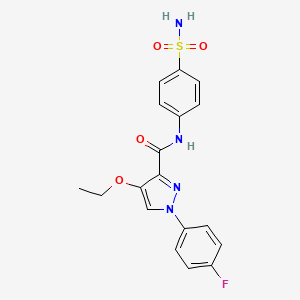
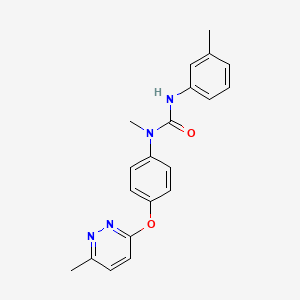
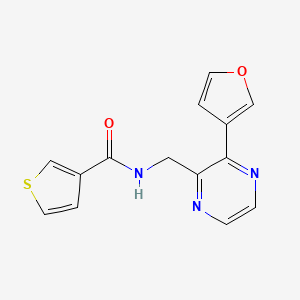
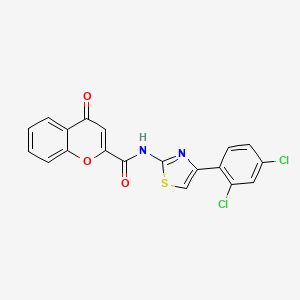
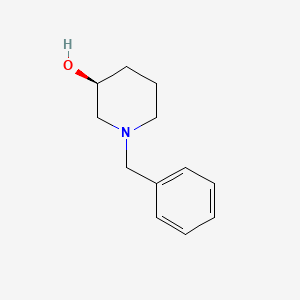

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)
![3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2727222.png)
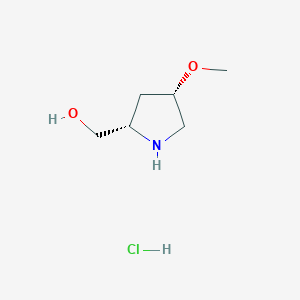
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2727226.png)
![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)
